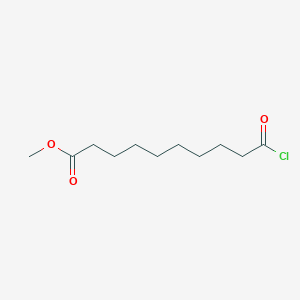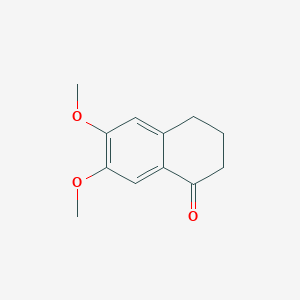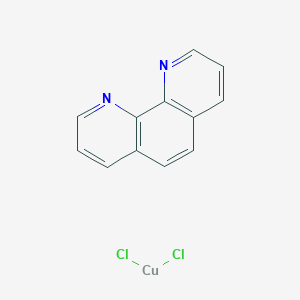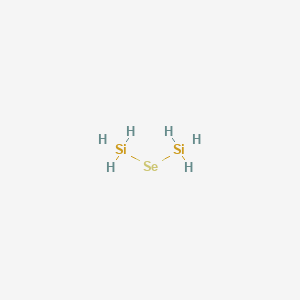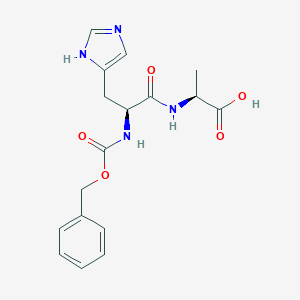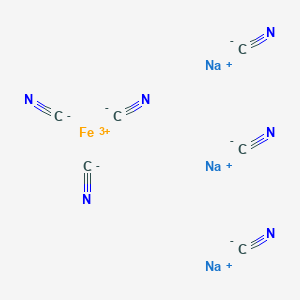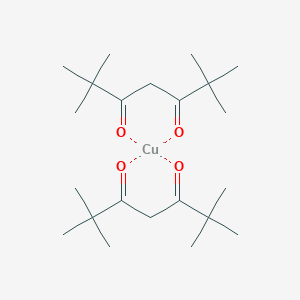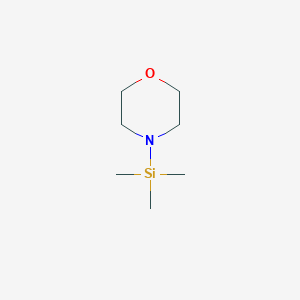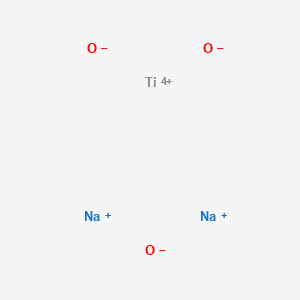
Sodium titanium oxide (Na2TiO3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium titanium oxide (Na2TiO3) is a compound that has gained significant attention in the scientific community due to its unique properties. This compound is a white crystalline powder that is soluble in water and has a melting point of 1300°C. Sodium titanium oxide has various applications in the field of material science, environmental science, and biomedicine.
Mécanisme D'action
The mechanism of action of sodium titanium oxide is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This interaction can lead to changes in the structure and function of these molecules, which can have various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Sodium titanium oxide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell death in cancer cells by disrupting the mitochondrial membrane potential and activating apoptosis pathways. Sodium titanium oxide has also been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using sodium titanium oxide in lab experiments is its low toxicity. The compound has been shown to be biocompatible and has low cytotoxicity, which makes it suitable for use in biomedical applications. However, one of the limitations of using sodium titanium oxide is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are various future directions for the study of sodium titanium oxide. One potential direction is the development of new synthesis methods that can improve the purity and yield of the compound. Another direction is the study of the compound's interaction with biological molecules to better understand its mechanism of action. In addition, there is a need for further studies to investigate the potential use of sodium titanium oxide in biomedical applications, such as drug delivery systems and tissue engineering.
Conclusion
Sodium titanium oxide is a compound that has various applications in scientific research. It can be synthesized through various methods and has been studied for its unique properties in material science, environmental science, and biomedicine. The compound's mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Sodium titanium oxide has advantages and limitations for use in lab experiments, and there are various future directions for its study.
Méthodes De Synthèse
Sodium titanium oxide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. The solid-state reaction involves the reaction of titanium dioxide and sodium carbonate in a high-temperature furnace. The hydrothermal synthesis method involves the reaction of titanium dioxide and sodium hydroxide in a high-pressure vessel at elevated temperatures. The sol-gel method involves the hydrolysis of titanium alkoxides in the presence of sodium hydroxide.
Applications De Recherche Scientifique
Sodium titanium oxide has various applications in scientific research. It is widely used in the field of material science for the production of ceramics, glasses, and pigments. In addition, it has been used in environmental science for the removal of heavy metals from contaminated water. Sodium titanium oxide has also been studied for its biocompatibility and potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Propriétés
Numéro CAS |
12034-34-3 |
|---|---|
Nom du produit |
Sodium titanium oxide (Na2TiO3) |
Formule moléculaire |
Na2O3Ti |
Poids moléculaire |
141.84 g/mol |
Nom IUPAC |
disodium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Na.3O.Ti/q2*+1;3*-2;+4 |
Clé InChI |
LJUBBLNHYXJKSN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4] |
SMILES canonique |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4] |
Autres numéros CAS |
12034-36-5 12384-38-2 12034-34-3 |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
Na2TiO3 sodium titanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



